3-chloro-4-[(2-ethyl-2H-1,2,3-triazol-4-yl)methoxy]benzaldehyde
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Overview
Description
1,2,3-Triazole derivatives are a class of heterocyclic compounds. They have been the subject of numerous studies due to their wide range of biological activities, including anticancer , neuroprotective , and anti-inflammatory effects . They are considered valuable building blocks in organic synthesis .
Synthesis Analysis
1,2,3-Triazole derivatives can be synthesized through various methods. One common approach is the azide-alkyne Huisgen cycloaddition, also known as "click chemistry" . The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of 1,2,3-triazole derivatives is characterized by the presence of a five-membered ring containing two carbon atoms and three nitrogen atoms. The exact structure can be confirmed using techniques such as mass spectra, 1HNMR, 13CNMR, and X-Ray diffraction analysis .Chemical Reactions Analysis
1,2,3-Triazole derivatives can undergo various chemical reactions. For example, they can participate in catalytic protodeboronation of pinacol boronic esters .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,3-triazole derivatives can vary widely depending on their specific structures. Some compounds in this class are known to be thermally stable and exhibit acceptable densities .Mechanism of Action
Safety and Hazards
Future Directions
The future research directions in the field of 1,2,3-triazole derivatives are vast. Given their wide range of biological activities, these compounds continue to be valuable targets for the development of new therapeutic agents . Further studies are needed to explore their full potential and to develop more effective and potent derivatives.
Properties
IUPAC Name |
3-chloro-4-[(2-ethyltriazol-4-yl)methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-2-16-14-6-10(15-16)8-18-12-4-3-9(7-17)5-11(12)13/h3-7H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTDXTJDNJJBFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=CC(=N1)COC2=C(C=C(C=C2)C=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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